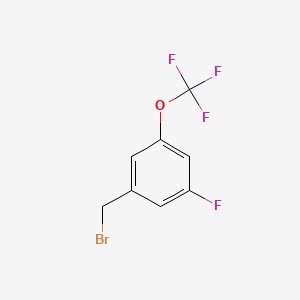
1-(Bromomethyl)-3-fluoro-5-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Bromomethyl)-3-fluoro-5-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C8H6BrF3O and a molecular weight of 255.03 . It is also known by several synonyms such as 3-trifluoromethoxy benzyl bromide, 1-bromomethyl-3-trifluoromethoxy benzene, 3-trifluoromethoxybenzyl bromide, alpha-bromo-3-trifluoromethoxy toluene, and others .
Synthesis Analysis
The synthesis of “1-(Bromomethyl)-3-fluoro-5-(trifluoromethoxy)benzene” involves a Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, yielding the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .
Molecular Structure Analysis
The molecular structure of “1-(Bromomethyl)-3-fluoro-5-(trifluoromethoxy)benzene” can be represented by the SMILES string FC(F)(F)OC1=CC=CC(CBr)=C1 .
Chemical Reactions Analysis
In chemical reactions, “1-(Bromomethyl)-3-fluoro-5-(trifluoromethoxy)benzene” undergoes a Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, yielding the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .
Physical And Chemical Properties Analysis
“1-(Bromomethyl)-3-fluoro-5-(trifluoromethoxy)benzene” is a liquid with a density of 1.62 g/mL at 25 °C . Its refractive index is 1.462 at 20 °C .
Scientific Research Applications
Aryne Route to Naphthalenes
- Application : 1-(Bromomethyl)-3-fluoro-5-(trifluoromethoxy)benzene is utilized in the generation of aryne intermediates for synthesizing naphthalenes. These aryne intermediates can be reacted with furan to produce cycloadducts, which are further processed to yield various naphthalenes derivatives, important in organic synthesis (Schlosser & Castagnetti, 2001).
Organofluorine Compounds Synthesis
- Application : The compound serves as a key intermediate in the synthesis of ortho-substituted derivatives, forming the basis for a wide range of new organofluorine compounds. These compounds have significant applications in pharmaceuticals, agrochemicals, and material sciences (Castagnetti & Schlosser, 2001).
Structural Analysis
- Application : It plays a role in structural chemistry, particularly in understanding interactions like C–H···Br and C–Br···Br in bromomethylsubstituted benzenes, which are crucial for the design of new materials and pharmaceuticals (Jones, Kuś, & Dix, 2012).
Radiosynthesis
- Application : Its derivatives are used in radiosynthesis, particularly in preparing fluoromethyl-benzenes for use as bifunctional labeling agents. This has implications in medical imaging and diagnostics (Namolingam, Luthra, Brady, & Pike, 2001).
Development of Novel Organofluorine Compounds
- Application : The chemical serves in the development of novel (pentafluorosulfanyl)benzenes, contributing to the expanding field of organofluorine chemistry, relevant in creating substances with unique properties for industrial and pharmaceutical applications (Ajenjo, Greenhall, Zarantonello, & Beier, 2016).
Material Science Research
- Application : In material science, it contributes to understanding the structure and conformation of similar fluoro(trifluoromethoxy)benzene compounds, which is significant for the development of new materials with specific physical properties (Shishkov, Khristenko, Vilkov, & Oberhammer, 2004).
Safety And Hazards
properties
IUPAC Name |
1-(bromomethyl)-3-fluoro-5-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-4-5-1-6(10)3-7(2-5)14-8(11,12)13/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLFSUVIEZRQRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3-fluoro-5-(trifluoromethoxy)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,6-Difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2435060.png)


![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2435068.png)

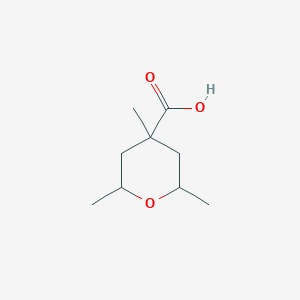
![1-(7-Amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone](/img/structure/B2435072.png)
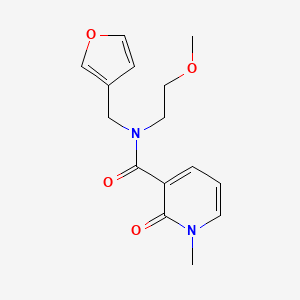
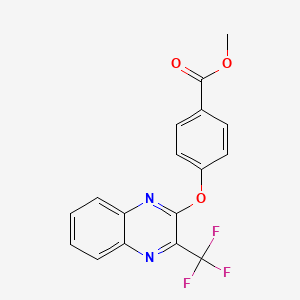

![1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2435077.png)
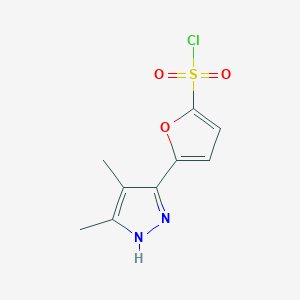
![8-(3-(benzyl(methyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2435079.png)
![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester](/img/structure/B2435080.png)